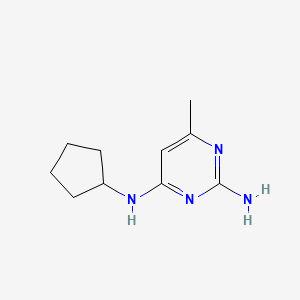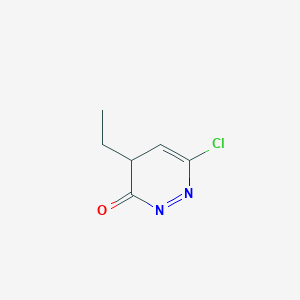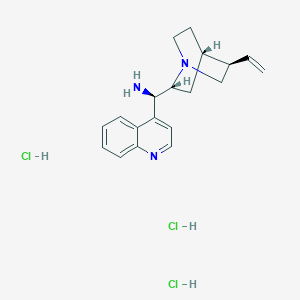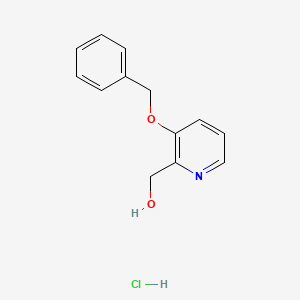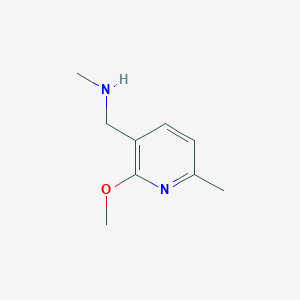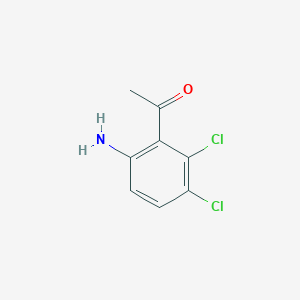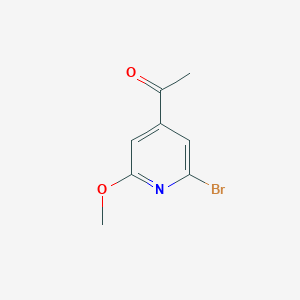
1-(2-Bromo-6-methoxypyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone typically involves the bromination of 6-methoxypyridin-4-yl ethanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation would produce a pyridine N-oxide .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting various biological pathways.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone
- 2-Bromo-1-(6-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone
Uniqueness: 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
1-(2-bromo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
DCBUGFWFHSPBSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










